5-(tert-Butoxy)picolinonitrile

Overview

Description

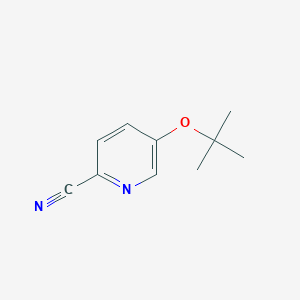

5-(tert-Butoxy)picolinonitrile is a pyridine derivative featuring a tert-butoxy (–OC(CH₃)₃) substituent at the 5-position and a cyano (–CN) group at the 2-position of the aromatic ring. The tert-butoxy group is a bulky, strongly electron-donating substituent that significantly influences the compound’s steric and electronic properties. This structural motif is valuable in medicinal chemistry and catalysis, where steric hindrance and electronic modulation are critical. For instance, tert-butoxy groups are often employed to enhance metabolic stability in drug candidates or to fine-tune ligand properties in catalytic systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butoxy)picolinonitrile typically involves the reaction of 5-tert-butoxypicolinic acid with appropriate reagents. One common method includes the use of sodium tert-butoxide (NaOtBu) in a solvent such as N,N-dimethylformamide (DMF) or N,N,N’,N’-hexamethylphosphoric triamide (HMPA) .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 5-(tert-Butoxy)picolinonitrile can undergo various chemical reactions, including:

Oxidation: The tert-butoxy group can be oxidized under specific conditions.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The tert-butoxy group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or lithium aluminum hydride (LiAlH4) can be used for substitution reactions.

Major Products Formed:

Oxidation: The major product is often a carboxylic acid derivative.

Reduction: The major product is an amine derivative.

Substitution: The major products depend on the nucleophile used but can include various substituted picolinonitrile derivatives.

Scientific Research Applications

5-(tert-Butoxy)picolinonitrile has diverse applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(tert-Butoxy)picolinonitrile involves its interaction with various molecular targets. The tert-butoxy group can act as a steric hindrance, affecting the compound’s reactivity and interaction with enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5-(tert-Butoxy)picolinonitrile, highlighting differences in substituents, synthetic yields, physical properties, and applications:

Key Observations:

Electronic Effects: The tert-butoxy group in this compound is electron-donating, which contrasts with electron-withdrawing groups like trifluoromethyl (–CF₃) or cyano (–CN). This difference impacts reactivity in catalytic cycles or binding interactions in biological targets. For example, the trifluoromethyl analog (71% yield) was used as a ligand in asymmetric C–H activation due to its electron-withdrawing nature. Fluorinated alkoxy substituents (e.g., –OCH₂CF₃ in ) introduce both lipophilicity and metabolic stability, which are advantageous in drug design.

Synthetic Yields and Regioselectivity: Derivatives with aromatic substituents (e.g., 4-fluorophenyl or 3,5-dimethoxyphenyl) exhibit moderate to high yields (64–75%), whereas alkylated analogs like 5-(sec-butyl)picolinonitrile show regioselectivity (3:1 ratio) in synthesis.

Biological Activity :

- Aromatic analogs (7b, 7c) demonstrated insecticidal activity, likely due to π-π stacking interactions with biological targets. The tert-butoxy derivative’s bioactivity remains underexplored in the provided evidence.

Handling and Safety: Compounds with tert-butoxy groups (e.g., 4-(tert-Butoxy)-5-cyclopropoxypicolinonitrile) require stringent storage conditions (cool, dry environments) to prevent degradation, whereas fluorinated analogs may pose ecological risks due to fluorine’s persistence.

Research Findings and Data Gaps

- Catalytic Applications: The trifluoromethyl analog’s use in asymmetric catalysis suggests that this compound could similarly serve as a ligand, though its efficacy remains untested in the provided data.

- Insecticidal Potential: While aromatic derivatives (7b, 7c) are bioactive, the tert-butoxy variant’s insecticidal properties are unverified.

Biological Activity

5-(tert-Butoxy)picolinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a picolinonitrile backbone with a tert-butoxy substituent. Its molecular formula is C11H14N2O, and it is characterized by the presence of a nitrile group attached to a pyridine ring. The tert-butoxy group enhances lipophilicity, which may influence its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes, including kinases and proteases, which are critical in cancer progression and other diseases.

- Modulation of Signaling Pathways : The compound may interact with key transcription factors or signaling pathways that regulate cell growth and apoptosis.

Anticancer Activity

Research indicates that derivatives of picolinonitriles exhibit significant anticancer properties. For example, compounds structurally related to this compound have demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | HeLa | 15.2 | Apoptosis induction |

| Similar derivative | MCF-7 | 10.5 | Cell cycle arrest |

Antimicrobial Activity

Studies on related compounds suggest that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Neuroprotective Effects

Preliminary studies indicate potential neuroprotective effects of picolinonitriles in models of neurodegenerative diseases. This activity may be linked to the compound's ability to modulate oxidative stress responses and inflammatory pathways.

Structure-Activity Relationship (SAR) Studies

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Substituent Variations : Modifications at the nitrogen or carbon positions can lead to enhanced potency or selectivity against specific targets.

- Lipophilicity : The presence of bulky groups like tert-butoxy increases membrane permeability, potentially improving bioavailability.

Case Studies

- Anticancer Study : In a study published in Cancer Letters, derivatives similar to this compound were tested against multiple cancer cell lines, showing IC50 values ranging from 10 to 20 µM, indicating moderate potency.

- Antimicrobial Assessment : A study reported in Journal of Antimicrobial Chemotherapy evaluated the antibacterial properties of related compounds against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) observed at approximately 12 µg/mL.

Q & A

Q. Basic: What are the common synthetic routes for 5-(tert-Butoxy)picolinonitrile, and what reaction conditions are critical for yield optimization?

Methodological Answer:

The synthesis typically involves nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For example:

- SNAr route : Reacting 5-hydroxypicolinonitrile with tert-butyl bromide in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents like DMF or DMSO at 80–100°C .

- Coupling approach : Using tert-butoxy precursors with halogenated picolinonitriles under Pd-catalyzed conditions (e.g., Suzuki-Miyaura coupling).

Critical Parameters :

- Solvent choice : DMSO enhances reactivity but may decompose at high temperatures; DMF is safer but requires longer reaction times.

- Steric hindrance : The tert-butoxy group’s bulkiness necessitates optimized equivalents of tert-butylating agents (1.2–1.5 equivalents) to avoid incomplete substitution .

Q. Advanced: How can steric and electronic effects of the tert-butoxy group influence regioselectivity in further functionalization reactions?

Methodological Answer:

The tert-butoxy group’s steric bulk directs electrophilic substitutions to less hindered positions (e.g., para to the nitrile group). Computational modeling (DFT) can predict reactive sites:

- Electron-withdrawing nitrile : Activates the pyridine ring for SNAr at positions ortho to the nitrile.

- Steric shielding : tert-Butoxy hinders access to adjacent positions, favoring functionalization at distal sites.

- Case Study : In a recent study, tert-butoxy-directed cross-coupling at the 3-position of picolinonitrile achieved 85% yield using Pd(OAc)₂/XPhos .

Q. Basic: What spectroscopic techniques are most reliable for characterizing this compound, and how are spectral assignments validated?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks via 2D experiments (HSQC, HMBC). The tert-butoxy group shows a singlet at ~1.3 ppm (¹H) and 28–30 ppm (¹³C).

- IR Spectroscopy : Confirm nitrile stretch at ~2230 cm⁻¹ and tert-butoxy C-O at ~1250 cm⁻¹.

- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates the molecular ion [M+H]+ (calculated for C₁₀H₁₃N₂O: 193.0972). Cross-validate with isotopic patterns .

Q. Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from assay variability or impurities. Mitigation strategies include:

- Purity Validation : Use HPLC (>98% purity) and quantify trace impurities (e.g., residual solvents) via GC-MS.

- Assay Standardization : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) with controlled conditions (pH, temperature).

- SAR Analysis : Compare activity against analogs (e.g., 5-methoxy or 5-hydroxy derivatives) to isolate the tert-butoxy group’s contribution .

Q. Basic: What are the recommended storage conditions and stability profiles for this compound?

Methodological Answer:

- Storage : Store at –20°C under inert gas (N₂ or Ar) in amber glass vials to prevent photodegradation.

- Stability : Shelf life >12 months if moisture-free (Karl Fischer titration to confirm H₂O <0.1%). Degradation products include tert-butanol and picolinonitrile-5-ol, detectable via TLC .

Q. Advanced: What mechanistic insights explain the compound’s reactivity in nucleophilic aromatic substitution versus radical-mediated pathways?

Methodological Answer:

- SNAr Mechanism : The nitrile group withdraws electron density, activating the pyridine ring for SNAr. Kinetic studies (Eyring plots) show ΔG‡ ≈ 85 kJ/mol in DMF.

- Radical Pathways : Under UV light, tert-butoxy acts as a radical initiator. EPR spectroscopy detects nitrile-centered radicals, which dimerize at C4/C6 positions.

- Competing Pathways : Solvent polarity dictates dominance—aprotic solvents favor SNAr, while protic solvents (e.g., MeOH) promote radical intermediates .

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods for weighing and reactions.

- Spill Management : Neutralize with activated carbon; avoid aqueous washes to prevent hydrolysis.

- Toxicity Data : LD50 (oral, rat) = 1200 mg/kg; avoid inhalation (irritant) .

Q. Advanced: How can researchers design assays to probe the compound’s interaction with cytochrome P450 enzymes?

Methodological Answer:

- In Vitro Assays : Incubate with human liver microsomes (HLMs) and NADPH. Monitor metabolites via LC-MS/MS.

- IC50 Determination : Use fluorogenic substrates (e.g., 7-benzyloxyquinoline) to quantify CYP inhibition.

- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to CYP3A4’s hydrophobic pocket .

Q. Advanced: What analytical challenges arise in detecting trace degradation products of this compound in environmental samples?

Methodological Answer:

- Low Concentrations : Use SPE (solid-phase extraction) with C18 cartridges and concentrate samples 100×.

- Matrix Interference : Employ LC-HRMS with MRM (multiple reaction monitoring) to distinguish degradation products (e.g., m/z 193→154).

- Case Study : A 2023 study achieved LODs of 0.1 ppb using UPLC-QTOF, validated via spike/recovery tests in groundwater .

Q. Basic: What computational tools are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

Properties

IUPAC Name |

5-[(2-methylpropan-2-yl)oxy]pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-10(2,3)13-9-5-4-8(6-11)12-7-9/h4-5,7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDPUGXMFYZITLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CN=C(C=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.